Cas no 119532-26-2 (1-(2,3-Diclorophenyl)piperazine monohydrochloride)
1-(2,3-Diclorophenyl)piperazine monohydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
- 1-(2,3-DICHLOROPHENYL)-PIPERAZINE HYDROCHLORIDE
- 1-(2,3-dichlorophenyl)piperazine
- 1-(2,3-dichloro phenyl)piperazine hc
- 1-(2,3-DICHLOROPHENYL)PIPERAZINE HCL
- 2,3-Dichlorophenylpiperazine (hydrochloride)
- N-(2,3-Dichlorophenyl)piperazine Hydrochloride
- DCPP-Hydrochloride
- RARECHEM AH CK 0082
- 2,3-DCPP HCl
- 1-(2,3-Dichlorophenyl)-piperazine monohydrochloride
- TIMTEC-BB SBB003054
- Aripiprazole USP RC C
- 1-(2,3-Dichlorophenyl)-piperaz
- Aripiprazole Related CoMpound C
- N-(2,3-DICHLOROPHENYL)PIPERAZINE
- 1-(2,3-Dichloropheny
- [41202-77-1], C10H12Cl2N2,230.04
- 1-(2,3-Dichlorophenyl)piperazine monohydrochloride
- 2,3-dichlorophenylpiperazine hydrochloride
- 1-(2,3-Dichlorophenyl)piperazinehydrochloride
- Piperazine, 1-(2,3-dichlorophenyl)-, monohydrochloride
- (2,3-dichlorophenyl)piperazine, chloride
- zlchem 392
- PubChem8589
- 1-(2,3-Dichlorophenyl)piperazine HC
- 1-(2,3-Diclorophenyl)piperazine monohydrochloride
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- MDL: MFCD00190238
- Inchi: 1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
- InChI Key: CYQFNNSFAGXCEC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1N1CCNCC1)Cl.Cl
Computed Properties
- Exact Mass: 266.01400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 15.3
Experimental Properties
- Color/Form: White crystals
- Melting Point: 243-247 °C
- Flash Point: 208.2℃
- Water Partition Coefficient: Soluble in water, DMSO and methanol.
- PSA: 15.27000
- LogP: 3.59880
- Sensitiveness: Hygroscopic
- Solubility: Soluble in water
1-(2,3-Diclorophenyl)piperazine monohydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
1-(2,3-Diclorophenyl)piperazine monohydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2,3-Diclorophenyl)piperazine monohydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CD920-25G |
1-(2,3-Diclorophenyl)piperazine monohydrochloride |
119532-26-2 | 98.5% | 25G |
¥153.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CD920-5G |
1-(2,3-Diclorophenyl)piperazine monohydrochloride |
119532-26-2 | 98.5% | 5G |
¥50.0 | 2022-05-30 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 679135-5G |
1-(2,3-Diclorophenyl)piperazine monohydrochloride |
119532-26-2 | 5g |
¥571.99 | 2023-11-29 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3660-25G |
1-(2,3-Dichlorophenyl)piperazine Hydrochloride |
119532-26-2 | >98.0%(HPLC)(N) | 25g |
¥310.00 | 2024-04-18 | |
| ChemScence | CS-W023109-100g |
1-(2,3-Dichlorophenyl)piperazine hydrochloride |
119532-26-2 | 99.71% | 100g |
$58.0 | 2022-04-28 | |
| ChemScence | CS-W023109-500g |
1-(2,3-Dichlorophenyl)piperazine hydrochloride |
119532-26-2 | 99.71% | 500g |
$131.0 | 2022-04-28 | |
| ChemScence | CS-W023109-1000g |
1-(2,3-Dichlorophenyl)piperazine hydrochloride |
119532-26-2 | 99.71% | 1000g |
$340.0 | 2021-09-02 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68362-10mg |
2,3-Dichlorophenylpiperazine (hydrochloride) |
119532-26-2 | 98% | 10mg |
¥408.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68362-50mg |
2,3-Dichlorophenylpiperazine (hydrochloride) |
119532-26-2 | 98% | 50mg |
¥959.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68362-100mg |
2,3-Dichlorophenylpiperazine (hydrochloride) |
119532-26-2 | 98% | 100mg |
¥1524.00 | 2022-04-26 |
1-(2,3-Diclorophenyl)piperazine monohydrochloride Suppliers
1-(2,3-Diclorophenyl)piperazine monohydrochloride Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 1-(2,3-Diclorophenyl)piperazine monohydrochloride
Introduction to 1-(2,3-Diclorophenyl)piperazine monohydrochloride (CAS No. 119532-26-2)
1-(2,3-Diclorophenyl)piperazine monohydrochloride, identified by its Chemical Abstracts Service (CAS) number 119532-26-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class of derivatives, which has garnered considerable attention due to its diverse pharmacological properties. The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring introduces unique electronic and steric characteristics, making it a valuable scaffold for drug design and development.
The monohydrochloride form of this compound enhances its solubility in aqueous solutions, which is a critical factor in formulation development for oral or parenteral administration. This solubility profile facilitates its use in various pharmaceutical applications, including preclinical and clinical studies. The compound's structure combines the aromaticity of the phenyl ring with the heterocyclic piperazine moiety, which is known for its role in modulating neurotransmitter systems.
Recent advancements in medicinal chemistry have highlighted the potential of 1-(2,3-Diclorophenyl)piperazine monohydrochloride as a lead compound for developing novel therapeutic agents. Its molecular framework allows for selective interactions with biological targets, making it a promising candidate for treating neurological disorders. For instance, studies have demonstrated its efficacy in modulating dopamine and serotonin receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.
One of the most compelling aspects of this compound is its ability to serve as a versatile intermediate in synthetic chemistry. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological profiles. The chlorine substituents on the phenyl ring provide reactive sites for further functionalization, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying new molecular entities with improved pharmacokinetic and pharmacodynamic properties.
In the context of drug discovery, 1-(2,3-Diclorophenyl)piperazine monohydrochloride has been investigated for its potential role in addressing neurodegenerative diseases. Preliminary studies suggest that it may exert neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. These findings are particularly relevant given the increasing prevalence of age-related neurological disorders worldwide. The compound's ability to cross the blood-brain barrier also makes it an attractive candidate for central nervous system (CNS) drug development.
The synthesis of 1-(2,3-Diclorophenyl)piperazine monohydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These synthetic strategies not only optimize production efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
Evaluation of 1-(2,3-Diclorophenyl)piperazine monohydrochloride in preclinical models has revealed intriguing pharmacological effects. Animal studies have shown that it can modulate synaptic transmission by interacting with specific neurotransmitter receptors. This modulation has implications for treating conditions characterized by aberrant neuronal signaling. Additionally, the compound's potential to influence second messenger systems has been explored, providing insights into its mechanism of action.
The safety profile of 1-(2,3-Diclorophenyl)piperazine monohydrochloride is another critical aspect that has been thoroughly investigated. Toxicological studies have assessed its acute and chronic toxicity levels, as well as its potential for inducing adverse effects. These assessments are essential for determining appropriate dosing regimens and identifying any contraindications for clinical use. The results from these studies have been instrumental in guiding further development efforts and ensuring patient safety.
Future research directions involving 1-(2,3-Diclorophenyl)piperazine monohydrochloride include exploring its role in combination therapies. By pairing this compound with other pharmacologically active agents, researchers aim to enhance therapeutic outcomes while minimizing side effects. Furthermore, computational modeling techniques are being employed to predict how modifications to its structure may affect its biological activity. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising derivatives.
The industrial significance of 1-(2,3-Diclorophenyl)piperazine monohydrochloride extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing drugs based on this scaffold due to its proven efficacy and safety profile. Collaborative efforts between academia and industry are fostering innovation in drug discovery pipelines where this compound plays a pivotal role as a key intermediate or lead molecule.
In conclusion,1-(2,3-Diclorophenyl)piperazine monohydrochloride (CAS No. 119532-26-2) represents a compelling example of how structural modifications can yield compounds with significant therapeutic potential. Its unique chemical properties make it an invaluable tool in pharmaceutical research and development efforts aimed at addressing neurological disorders among other conditions through targeted modulation of neurotransmitter systems.
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